2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole
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Overview
Description
2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . These properties make them valuable in various applications, including optoelectronics and electroactive materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole typically involves the functionalization of the carbazole core. One common method includes the alkylation of carbazole at the nitrogen atom followed by benzylation at the 2, 3, 6, and 7 positions . The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for carbazole derivatives, including this compound, often involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole quinones.
Reduction: Reduction reactions can lead to the formation of dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzyl positions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole involves its interaction with various molecular targets and pathways. Its photochemical properties allow it to absorb and emit light, making it useful in optoelectronic applications. Additionally, its ability to undergo redox reactions enables it to participate in electron transfer processes, which are crucial in many biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
9-Ethylcarbazole: Similar in structure but lacks the benzyl groups at the 2, 3, 6, and 7 positions.
Carbazole: The parent compound, which is less substituted and has different chemical properties.
N-Substituted Carbazoles: Various derivatives with different substituents at the nitrogen atom.
Uniqueness
2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct photochemical and thermal stability, as well as enhanced charge transport properties. These characteristics make it particularly valuable in applications requiring high-performance materials .
Properties
CAS No. |
91811-04-0 |
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Molecular Formula |
C42H37N |
Molecular Weight |
555.7 g/mol |
IUPAC Name |
2,3,6,7-tetrabenzyl-9-ethylcarbazole |
InChI |
InChI=1S/C42H37N/c1-2-43-41-29-37(25-33-19-11-5-12-20-33)35(23-31-15-7-3-8-16-31)27-39(41)40-28-36(24-32-17-9-4-10-18-32)38(30-42(40)43)26-34-21-13-6-14-22-34/h3-22,27-30H,2,23-26H2,1H3 |
InChI Key |
LORSWNKKRYYZGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C(=C2)CC3=CC=CC=C3)CC4=CC=CC=C4)C5=C1C=C(C(=C5)CC6=CC=CC=C6)CC7=CC=CC=C7 |
Origin of Product |
United States |
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